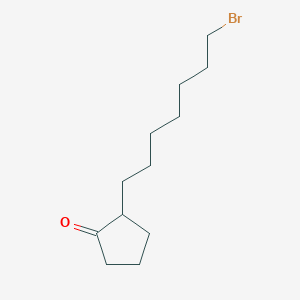

2-(7-Bromoheptyl)cyclopentan-1-one

Description

2-(7-Bromoheptyl)cyclopentan-1-one is a cyclopentanone derivative featuring a seven-carbon alkyl chain terminated by a bromine atom at the 2-position of the ketone ring. This structural motif combines the reactivity of the cyclopentanone core with the versatility of a bromoalkyl substituent, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions, cross-coupling chemistry, and pharmaceutical derivatization.

Properties

CAS No. |

62627-59-2 |

|---|---|

Molecular Formula |

C12H21BrO |

Molecular Weight |

261.20 g/mol |

IUPAC Name |

2-(7-bromoheptyl)cyclopentan-1-one |

InChI |

InChI=1S/C12H21BrO/c13-10-5-3-1-2-4-7-11-8-6-9-12(11)14/h11H,1-10H2 |

InChI Key |

JLNPJDWKRZOZJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C1)CCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromoheptyl)cyclopentan-1-one typically involves the alkylation of cyclopentanone with 1-bromoheptane. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of 1-bromoheptane to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromoheptyl)cyclopentan-1-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The cyclopentanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted cyclopentanones with various functional groups replacing the bromine atom.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or alkanes, depending on the extent of reduction.

Scientific Research Applications

2-(7-Bromoheptyl)cyclopentan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Bromoheptyl)cyclopentan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopentanone ring can undergo redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Type and Electronic Effects

Aromatic vs. Alkyl Substituents

- Aromatic Derivatives : Compounds like (S)-2-(4-Bromophenyl)cyclopentan-1-one () and 2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one () exhibit strong electron-withdrawing or donating effects due to their aryl groups. For example, the trifluoromethyl group in enhances electrophilicity at the ketone, increasing reactivity toward nucleophiles.

- Bromoalkyl Derivatives: In contrast, 2-(7-Bromoheptyl)cyclopentan-1-one has a flexible alkyl chain with a terminal bromine.

Enone Systems

- 2-Heptylidene cyclopentan-1-one () contains a conjugated enone system, enabling participation in Diels-Alder reactions. The absence of conjugation in this compound limits such reactivity but enhances stability under acidic or oxidative conditions .

Physical and Chemical Properties

*Calculated properties based on structural analogues.

Research Findings and Key Insights

- Reactivity : The terminal bromine in this compound is primed for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitutions, distinguishing it from aryl-substituted analogues that favor electrophilic aromatic substitution .

- Thermodynamic Stability: Alkyl-substituted cyclopentanones generally exhibit lower melting points than aryl derivatives (e.g., 2-(4-Bromophenyl)cyclopentan-1-one in is crystalline), suggesting that the bromoheptyl derivative may exist as a liquid or wax .

- Safety Considerations: Bromoalkyl compounds like (Bromomethyl)cyclohexane () require stringent safety protocols (e.g., ventilation, PPE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.